N-(4-hydroxy-3-nitrophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
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Overview
Description
N-(4-hydroxy-3-nitrophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a carboxamide group, a hydroxy-nitrophenyl group, and a propynyl group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-3-nitrophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where the piperidine ring is reacted with a carboxylic acid derivative, such as an acid chloride or anhydride.
Substitution with the Hydroxy-Nitrophenyl Group: The hydroxy-nitrophenyl group is attached through a nucleophilic aromatic substitution reaction, where the piperidine derivative reacts with a nitrophenol compound.
Addition of the Propynyl Group: The propynyl group is introduced via an alkylation reaction, where the piperidine derivative is treated with a propargyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-3-nitrophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group, potentially altering the compound’s reactivity and biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl moiety.
Addition: The propynyl group can undergo addition reactions, such as hydrogenation to form a saturated alkyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Addition: Hydrogen gas with a palladium catalyst for hydrogenation reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted phenyl derivatives.
Addition: Saturated alkyl derivatives.
Scientific Research Applications
N-(4-hydroxy-3-nitrophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymers.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-3-nitrophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, modulating their activity. For example, the nitrophenyl group can undergo redox reactions, affecting cellular oxidative stress levels.
Chemical Reactivity: The compound’s functional groups allow it to participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide: Lacks the nitro group, which may result in different reactivity and biological activity.
N-(4-nitrophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide: Lacks the hydroxy group, potentially altering its chemical and biological properties.
N-(4-hydroxy-3-nitrophenyl)-1-(propyl)piperidine-4-carboxamide: Contains a saturated propyl group instead of the propynyl group, affecting its reactivity.
Uniqueness
N-(4-hydroxy-3-nitrophenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxy and nitro groups on the phenyl ring, along with the propynyl group, allows for a wide range of chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
N-(4-hydroxy-3-nitrophenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-2-7-17-8-5-11(6-9-17)15(20)16-12-3-4-14(19)13(10-12)18(21)22/h1,3-4,10-11,19H,5-9H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFISUOZYLGXGHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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